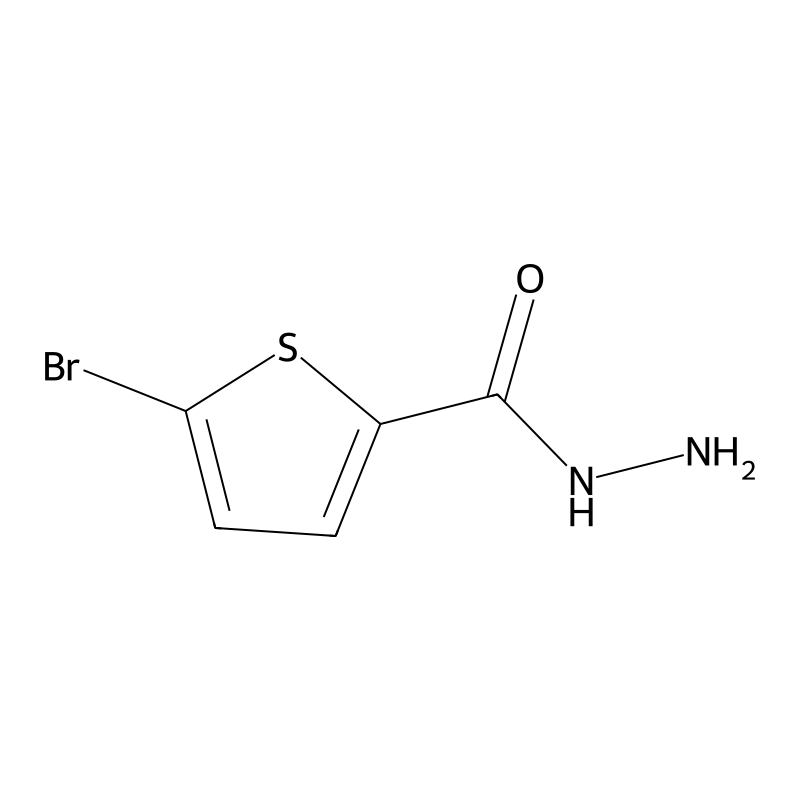

5-Bromothiophene-2-carbohydrazide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Antimicrobial Activity

Scientific Field: Medicinal Chemistry

Application Summary: 5-Bromothiophene-2-carbohydrazide derivatives have been synthesized and tested for their antimicrobial activity.

Methods of Application: The compounds were synthesized and characterized by IR, NMR, and mass spectral analysis.

Results: All the synthesized compounds showed moderate to good antimicrobial and antifungal activity.

Anti-inflammatory and Anti-tumor Activity

Scientific Field: Pharmacology

Application Summary: 5-Bromo-2-thiophenecarboxaldehyde, a related compound, has been used in biological studies for its anti-inflammatory and anti-tumor activity.

5-Bromothiophene-2-carbohydrazide is a heterocyclic compound featuring a bromine atom attached to a thiophene ring and a carbohydrazide functional group. The structure consists of a five-membered thiophene ring, which is characterized by its sulfur atom, and a hydrazide moiety that contributes to its chemical reactivity and biological properties. This compound is of interest in various fields including medicinal chemistry, materials science, and organic synthesis due to its unique structural features and potential applications.

- Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat when handling the compound.

- Work in a well-ventilated fume hood.

- Avoid contact with skin, eyes, and clothing.

- Wash hands thoroughly after handling the compound.

- Dispose of waste according to local regulations.

Research indicates that 5-bromothiophene-2-carbohydrazide and its derivatives exhibit significant biological activities, particularly antibacterial effects. For instance, derivatives synthesized from this compound have shown promising in vitro antibacterial activity against multi-drug resistant strains of Salmonella Typhi, with some exhibiting minimum inhibitory concentrations lower than those of established antibiotics like ciprofloxacin . The presence of the thiophene ring contributes to the compound's interaction with biological targets, enhancing its pharmacological profile.

The synthesis of 5-bromothiophene-2-carbohydrazide typically involves several key steps:

- Preparation of 5-Bromothiophene-2-Carboxylic Acid: This can be achieved through bromination and subsequent carboxylation of thiophene derivatives .

- Formation of Carbohydrazide: The carboxylic acid is then converted into the corresponding carbohydrazide via hydrazinolysis.

- Cyclization Reactions: The carbohydrazide can react with various electrophiles to form more complex structures, such as triazoles .

5-Bromothiophene-2-carbohydrazide has diverse applications:

- Pharmaceuticals: It serves as a precursor for synthesizing biologically active compounds, particularly those with antibacterial properties.

- Material Science: Its derivatives are explored for use in organic electronics due to their electronic properties.

- Agricultural Chemistry: Compounds derived from it may also have potential as agrochemicals.

Interaction studies involving 5-bromothiophene-2-carbohydrazide focus on its binding affinities with various biological targets. Molecular docking studies have demonstrated that derivatives of this compound can effectively bind to bacterial enzymes, suggesting mechanisms for their antibacterial action . These studies help elucidate the structure-activity relationships crucial for optimizing the efficacy of new therapeutic agents.

Several compounds share structural similarities with 5-bromothiophene-2-carbohydrazide. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| Thiophene-2-carbohydrazide | Thiophene ring without bromine | Moderate antibacterial activity | Lacks bromine substitution |

| 5-Chlorothiophene-2-carbohydrazide | Chlorine instead of bromine | Similar antibacterial properties | Halogen substitution affects reactivity |

| 5-Methylthiophene-2-carbohydrazide | Methyl group on thiophene | Reduced activity compared to brominated analogs | Methyl group may alter electronic properties |

| 5-Nitrothiophene-2-carbohydrazide | Nitro group addition | Enhanced antibacterial activity | Nitro group increases electron-withdrawing ability |

These comparisons illustrate that while similar compounds may share certain characteristics, the presence or absence of specific substituents like bromine or chlorine significantly influences their biological activity and chemical reactivity.

The synthesis of 5-bromothiophene-2-carbohydrazide follows well-established organic chemistry principles, primarily involving the conversion of carboxylic acid derivatives to hydrazide compounds through nucleophilic substitution reactions [1]. The most common traditional approach begins with 5-bromothiophene-2-carboxylic acid as the starting material, which undergoes a multi-step transformation to yield the target hydrazide [2].

The traditional synthetic route typically involves three main steps: esterification of the carboxylic acid, followed by hydrazinolysis of the resulting ester, and finally purification of the crude product [1]. In the first step, 5-bromothiophene-2-carboxylic acid is converted to its methyl ester using methanol in the presence of concentrated sulfuric acid under reflux conditions at 65°C for 6 hours [1]. This esterification reaction proceeds through an acid-catalyzed mechanism where the carboxylic acid is protonated, followed by nucleophilic attack by methanol and subsequent elimination of water [3].

The second step involves the hydrazinolysis of methyl 5-bromothiophene-2-carboxylate using hydrazine hydrate [1] [2]. This reaction is conducted by adding hydrazine hydrate dropwise to a cooled solution of the methyl ester in methanol at 15°C, followed by refluxing at 65°C for 6 hours [1]. The mechanism proceeds through nucleophilic attack of hydrazine on the carbonyl carbon of the ester, forming a tetrahedral intermediate that subsequently eliminates methanol to yield the desired carbohydrazide [4].

An alternative traditional approach utilizes the direct conversion of carboxylic acids to hydrazides using coupling reagents [4]. This method employs dicyclohexylcarbodiimide as the coupling agent in combination with hydroxybenzotriazole as an activating agent [4]. The reaction is carried out in acetonitrile at room temperature, where the carboxylic acid is first converted to an activated ester intermediate, which subsequently reacts with hydrazine hydrate to form the hydrazide product [4].

Research has demonstrated that traditional synthesis methods typically achieve yields ranging from 72% to 89% for various thiophene carbohydrazide derivatives [2]. The reaction conditions require careful temperature control to prevent decomposition of the hydrazine reagent and to minimize side reactions such as dihydrazide formation [5]. The traditional approach benefits from its simplicity and the availability of starting materials, making it suitable for laboratory-scale preparations [1] [2].

Temperature optimization studies have shown that reaction temperatures between 60-70°C provide the best balance between reaction rate and product stability [1] [6]. Lower temperatures result in incomplete conversion, while higher temperatures can lead to decomposition of the hydrazine reagent and formation of unwanted byproducts [6]. The stoichiometry of reagents also plays a crucial role, with optimal results obtained using a slight excess of hydrazine hydrate (1.1-1.2 equivalents) relative to the ester starting material [5].

Microwave-Assisted and Solvent-Free Synthesis Approaches

Microwave-assisted synthesis has emerged as an efficient alternative to conventional heating methods for the preparation of thiophene carbohydrazide derivatives [7] [8]. This approach offers significant advantages including reduced reaction times, improved yields, and enhanced selectivity compared to traditional thermal heating [8]. The microwave irradiation provides rapid and uniform heating throughout the reaction mixture, leading to more efficient energy transfer and accelerated reaction kinetics [9].

Microwave-assisted synthesis of thiophene hydrazide derivatives typically employs reaction times of 2-15 minutes compared to several hours required for conventional heating [8] [10]. Studies have demonstrated that microwave irradiation at 130°C can provide rapid access to aminothiophene derivatives in 58-96% yield within short reaction periods [10]. The microwave heating mechanism involves direct interaction of electromagnetic radiation with polar molecules, resulting in rapid temperature elevation and efficient heat distribution [7] [9].

The solvent-free synthesis approach represents another green chemistry methodology for preparing carbohydrazide compounds [11] [12]. This technique eliminates the need for organic solvents, thereby reducing environmental impact and simplifying purification procedures [11]. Solvent-free reactions of hydrazides with aromatic aldehydes have been successfully conducted at 120°C for 30 minutes, yielding products in 74-100% isolated yields without requiring column chromatography purification [11].

Research on microwave-assisted synthesis has shown that the method provides several mechanistic advantages over conventional heating [8]. The microwave irradiation promotes error correction during bond formation and accelerates both the rate of reaction and the crystallization process [9]. Studies comparing microwave versus conventional heating have demonstrated yield improvements of 10-15% when using microwave irradiation [8].

Continuous flow synthesis under microwave conditions has been developed for hydrazide preparation, offering scalability and consistent product quality [12]. The twin-screw extrusion method enables solvent-free synthesis of hydrazones and related compounds in a continuous fashion, with throughput capabilities suitable for industrial applications [12]. This approach has been successfully applied to synthesize various nitrogen-containing heterocycles with high efficiency [12].

The combination of microwave heating with solvent-free conditions has proven particularly effective for thiophene hydrazide synthesis [13]. A study reported the microwave-assisted solvent-free synthesis of thiocarbamic acid thiophene hydrazide derivatives under microwave irradiation, achieving rapid reaction completion within 4 minutes [13]. The ultrasonic-assisted synthesis method has also been explored, demonstrating yield improvements from 78% to 95% while reducing reaction time from 3 hours to 4 minutes [14].

Temperature control in microwave-assisted synthesis requires careful optimization to prevent overheating and decomposition [8] [9]. Studies have identified optimal temperature ranges of 80-180°C for different thiophene hydrazide derivatives, with specific conditions tailored to the electronic properties of the substituents [8]. The microwave power settings typically range from 100-300 watts, with reaction monitoring conducted using thin-layer chromatography to determine completion [10].

Catalytic Systems in Hydrazide Functionalization Reactions

Catalytic systems play a crucial role in hydrazide functionalization reactions, offering enhanced reaction rates, improved selectivity, and milder reaction conditions [15] [16]. Various catalytic approaches have been developed for the synthesis and modification of thiophene carbohydrazide derivatives, including organocatalysts, metal catalysts, and enzyme-based systems [15] [17] [18].

Organocatalytic systems have demonstrated significant effectiveness in hydrazide formation reactions [15]. Aniline-based organocatalysts have been extensively studied for hydrazone formation, with mechanistic investigations revealing that the catalyst operates through formation of catalyst-imine intermediates [15]. Research has shown that pro-catalysts can be designed to respond to chemical signals, enabling temporal control over reaction rates [15]. Upon activation with hydrogen peroxide, these catalyst systems achieve 10-fold increases in reaction rates for hydrazide coupling reactions [15].

Advanced organocatalytic systems utilize anthranilic acids and aminobenzoic acids as superior catalysts for hydrazone formation, providing rate enhancements of 1-2 orders of magnitude over traditional aniline-catalyzed reactions [19]. The most efficient catalysts identified include 5-methoxyanthranilic acid and 3,5-diaminobenzoic acid, which facilitate rapid hydrazone formation through intramolecular proton transfer mechanisms [19]. These catalysts operate effectively at neutral pH conditions and demonstrate tolerance for relatively low concentrations of reactants [19].

Palladium-catalyzed cross-coupling reactions have been successfully applied to hydrazide functionalization [16]. Research has demonstrated that palladium catalysts enable efficient carbon-nitrogen coupling between hydrazine and aryl halides with catalyst loadings as low as 100 parts per million [16]. The mechanistic studies reveal two catalyst resting states: arylpalladium hydroxide and arylpalladium chloride complexes, which operate through interconnected catalytic cycles [16]. The selectivity for monoaryl versus diaryl hydrazine formation is controlled by the nature of the palladium complex, with chloride complexes showing higher selectivity [16].

Nickel-based catalytic systems have been extensively investigated for hydrazine decomposition and functionalization reactions [18]. These catalysts demonstrate high activity for nitrogen-hydrogen bond activation under mild conditions [18]. Bimetallic nickel catalysts, particularly nickel-rhodium and nickel-platinum combinations, provide enhanced selectivity and activity compared to monometallic systems [18]. The addition of alkali promoters such as sodium hydroxide significantly improves catalyst performance by inhibiting unwanted side reactions [18].

Metal-free electrocatalytic systems have emerged as environmentally friendly alternatives for hydrazide functionalization [20]. Ethylenediamine-functionalized fullerene electrocatalysts demonstrate superior performance for hydrazine oxidation reactions, achieving current densities of 20 milliamperes per square centimeter with onset potentials of 0.2 volts versus saturated calomel electrode [20]. These catalysts operate through mechanisms involving nitrogen lone pairs from surface-functionalized ethylenediamine groups [20].

Heterogeneous catalytic systems offer advantages for hydrazide synthesis including ease of separation and catalyst recovery [18]. Supported metal catalysts on various oxide supports demonstrate strong metal-support interactions that enhance catalytic performance [18]. The formation of metal-oxygen-metal structures at the interface provides electronic perturbation that improves selectivity for desired products [18]. Catalysts prepared by co-precipitation methods on magnesium oxide, lanthanum oxide, and zirconium oxide supports achieve hydrogen selectivities exceeding 80% for hydrazine decomposition reactions [18].

The optimization of catalytic systems requires consideration of multiple parameters including catalyst loading, temperature, pressure, and solvent effects [16] [18]. Kinetic studies demonstrate that rate-limiting steps in palladium-catalyzed hydrazide formation involve deprotonation of hydrazine-bound arylpalladium chloride complexes [16]. The primary kinetic isotope effect observed with deuterated hydrazine confirms the importance of nitrogen-hydrogen bond breaking in the rate-determining step [16].

Purification Techniques and Yield Optimization Strategies

Purification of 5-bromothiophene-2-carbohydrazide requires specialized techniques due to the compound's physical and chemical properties [21] [22]. The compound exhibits a melting point of 149-151°C and has a molecular weight of 221.07 grams per mole, which influences the selection of appropriate purification methods [23] [24]. Traditional purification approaches include crystallization, column chromatography, and distillation techniques [21] [22].

Crystallization represents the primary purification method for thiophene carbohydrazide derivatives [25]. The compound can be crystallized from various solvents including ethanol, methanol, and aqueous ethanol mixtures [2] [25]. Research has demonstrated that solvent selection significantly impacts crystal morphology and purity, with ethanol providing optimal results for most thiophene hydrazide compounds [2]. The crystallization process typically involves dissolving the crude product in hot solvent followed by slow cooling to promote crystal formation [25].

Advanced crystallization techniques have been developed to improve product purity and yield [25]. Seeded crystallization using pure product crystals as nucleation sites enhances crystal formation and reduces impurities [25]. Temperature gradient crystallization involves controlled cooling rates to optimize crystal size and morphology [25]. Studies have shown that crystal size and morphology significantly affect downstream processing including washing, handling, and storage properties [25].

Column chromatography serves as an effective purification technique for thiophene derivatives when crystallization alone is insufficient [22]. Silica gel and alumina stationary phases have been successfully employed for separating thiophene carbohydrazide compounds [22]. The choice of eluent system depends on the polarity of the target compound and impurities present [22]. Common eluent systems include petroleum ether-benzene-chloroform mixtures and methanol-based mobile phases [22].

Thin-layer chromatography provides a valuable analytical tool for monitoring purification progress and assessing product purity [22]. Detection methods for thiophene derivatives include ultraviolet fluorescence at 254 nanometers and chemical staining with isatin in concentrated sulfuric acid [22]. The isatin reagent produces characteristic color reactions that aid in compound identification and purity assessment [22].

Yield optimization strategies focus on minimizing side reactions and maximizing conversion efficiency [26] [27]. Temperature optimization studies have identified optimal reaction conditions that balance reaction rate with product stability [6]. Research has shown that temperature control within narrow ranges (±2°C) significantly impacts final yields [6]. Reaction time optimization prevents over-reaction and decomposition while ensuring complete conversion of starting materials [26].

Solvent effects play a crucial role in yield optimization for hydrazide synthesis reactions [19]. Studies investigating solvent polarity effects on aldehyde-hydrazide reactions demonstrate that solvent choice influences both reaction kinetics and product yields [19]. Polar protic solvents generally favor hydrazide formation through stabilization of charged intermediates [19]. However, the optimal solvent depends on the specific substitution pattern and electronic properties of the thiophene ring [19].

Stoichiometric optimization involves determining the optimal molar ratios of reactants to maximize yield while minimizing waste [5] [27]. Research has shown that slight excesses of hydrazine hydrate (1.1-1.2 equivalents) relative to ester starting materials provide optimal results [5]. Larger excesses can lead to formation of dihydrazide byproducts that complicate purification [5].

Process intensification techniques offer opportunities for yield improvement and process efficiency [5]. Continuous flow synthesis enables precise control of reaction parameters and improved heat and mass transfer [5]. Studies have demonstrated that continuous flow hydrazinolysis reactions achieve yields of 88-91% with improved process efficiency compared to batch methods [5]. The continuous approach also facilitates scale-up and reduces processing time [5].

Quality control measures are essential for ensuring consistent product quality and yield [23] [24]. Analytical techniques including nuclear magnetic resonance spectroscopy, infrared spectroscopy, and mass spectrometry provide comprehensive characterization of purified products [28] [29]. Purity assessment using high-performance liquid chromatography enables quantitative determination of impurity levels [23]. Specification limits typically require purity levels exceeding 97% for research-grade materials [29].

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant